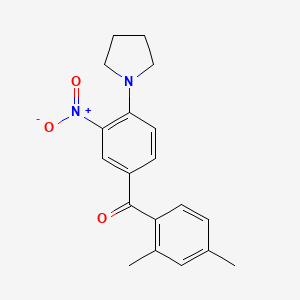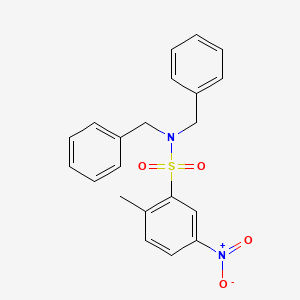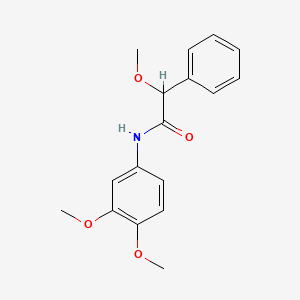![molecular formula C22H22F6N2O2S B3938952 6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938952.png)
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroacetamido group, a trifluoromethylphenyl group, and a tetrahydro-1-benzothiophene core
Preparation Methods
The synthesis of 6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the tetrahydro-1-benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the trifluoroacetamido group: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.
Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction using a suitable trifluoromethylphenyl halide and a palladium catalyst.
Final modifications: The tert-butyl group is introduced through an alkylation reaction, and the carboxamide group is formed through an amidation reaction.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups and benzothiophene core make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group and the trifluoromethylphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The benzothiophene core provides structural stability and enhances the compound’s overall binding affinity.
Comparison with Similar Compounds
Similar compounds to 6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide: Lacks the tetrahydro modification, affecting its chemical properties and reactivity.
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Differing position of the carboxamide group, leading to variations in its biological activity.
6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Sulfonamide group instead of carboxamide, altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-tert-butyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F6N2O2S/c1-20(2,3)11-8-9-12-15(10-11)33-18(30-19(32)22(26,27)28)16(12)17(31)29-14-7-5-4-6-13(14)21(23,24)25/h4-7,11H,8-10H2,1-3H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQEGGIFMQLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B3938870.png)
![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)
![methyl 4-({3-[2-(methylthio)benzoyl]-1-piperidinyl}methyl)benzoate](/img/structure/B3938881.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)

![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)
![1-(4-Bromophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3938912.png)
![N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)
![N-[4-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B3938926.png)
![8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B3938934.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide](/img/structure/B3938975.png)
![8-(4-FLUOROPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3938978.png)
